tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a dimethyl-oxobutyl group, and a methylcarbamate group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the modulation of biochemical pathways .
Comparison with Similar Compounds
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate can be compared with similar compounds such as:
tert-butyl N-(3,3-dimethyl-2-oxobutyl)benzamide: This compound has a similar structure but includes a benzamide group instead of a methylcarbamate group.
tert-butyl N-(3,3-dimethyl-2-oxobutyl)carbamate: This compound lacks the methyl group on the carbamate, making it slightly different in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)9(14)8-13(7)10(15)16-12(4,5)6/h8H2,1-7H3 |
InChI Key |
PIOREWCIJSVZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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